3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)-
Description
This compound is a polycyclic hydrocarbon featuring a naphthalene core fused with a methanocyclobutane bridge. Its IUPAC name reflects its stereochemistry, with the methano bridge creating a rigid, strained bicyclic system. The CAS registry number is 54483-73-7, and it is structurally characterized by its tetrahydro configuration (1,2,2a,3,8,8a-hexahydro-) and specific stereodescriptors (2aα,3β,8β,8aα) .
Synthesis: Early synthetic routes involve annelation reactions of cyclohexadienes with dihalocarbenes, as described by Birch et al. (1964), who utilized bisdihalocarbene adducts to construct tricyclic frameworks similar to this compound . Bradsher and Hunt (1981) later developed novel methods for analogous systems, emphasizing the role of strained bridges in directing reactivity .
Properties
CAS No. |
67145-41-9 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
tetracyclo[6.4.1.02,7.09,12]trideca-2,4,6-triene |
InChI |
InChI=1S/C13H14/c1-2-4-9-8(3-1)12-7-13(9)11-6-5-10(11)12/h1-4,10-13H,5-7H2 |
InChI Key |
SHMYIFLHMQKIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3CC2C4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The preparation of this compound and its derivatives typically involves multi-step organic synthesis routes, often starting from simpler naphthalene or cyclobutane precursors. The synthetic strategies focus on constructing the bicyclic framework with precise stereochemical control.
Cycloaddition Reactions: One common approach involves [2 + 2 + 2] cycloaddition reactions, where smaller unsaturated molecules or intermediates are combined to form the bicyclic core. For example, treatment of 1,4-naphthoquinone with quadricyclane yields adducts that can be further transformed into methanocyclobuta[b]naphthalene derivatives through subsequent functional group manipulations.
Functional Group Transformations: After forming the bicyclic skeleton, selective functionalization such as methylation, oxidation, or condensation reactions are employed to introduce or modify substituents, enabling the synthesis of various derivatives with tailored properties.
Specific Preparation Example: Bis-steroid-methanocyclobuta-naphthalene Derivatives
A detailed synthesis of a bis-steroid-methanocyclobuta-naphthalene-dione derivative illustrates the preparation methodology:
Starting Materials: The synthesis begins with 1,4,4a,8a-tetrahydro-1,4-methano-naphthalene-5,8-dione.
Step 1: Formation of Hydroxy(phenyl)methyl Derivative
In a 10 mL round-bottom flask, the starting dione (200 mg, 1.15 mmol) is reacted with 1-Phenyl-2-propyn-ol (100 µL, 0.82 mmol) and anhydrous cupric chloride (105 mg, 0.78 mmol) in 5 mL methanol. The mixture is refluxed for 12 hours. After reaction completion, the solvent is removed under reduced pressure, and the product is purified by crystallization from a methanol:water (3:1) system.Step 2: Formation of Bis-steroid Derivative
The hydroxy(phenyl)methyl compound (200 mg, 0.46 mmol) is then reacted with 2-nitroestrone (290 mg, 0.91 mmol) and potassium carbonate (70 mg, 0.50 mmol) in 5 mL dimethyl sulfoxide at room temperature for 12 hours. The product is isolated by crystallization from methanol:benzene (4:1).
This sequence highlights the importance of controlled reaction conditions, choice of solvents, and purification techniques in synthesizing complex derivatives of the target compound.
Summary Table of Key Preparation Steps
Analytical Techniques Used in Preparation Verification
During and after synthesis, several analytical methods are employed to confirm the structure, purity, and stereochemistry of the compounds:
- Melting Point Determination: Provides initial purity assessment.
- Infrared Spectroscopy: Identifies characteristic functional groups.
- Nuclear Magnetic Resonance Spectroscopy: Both proton and carbon-13 NMR confirm the molecular framework and stereochemistry.
- Mass Spectrometry: Electron impact mass spectrometry verifies molecular weight and fragmentation patterns.
- Elemental Analysis: Confirms the elemental composition consistent with the molecular formula.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The compound participates in electrophilic substitution reactions at positions activated by its conjugated π-system. Key examples include:
The α-selectivity arises from resonance stabilization of the intermediate carbocation, where seven resonance structures preserve aromaticity in one ring .
Hydrogenation and Reduction
Controlled hydrogenation selectively saturates the cyclobutane ring:
Reduction with alkali metals (e.g., Na, Li) generates radical anion intermediates (C₁₃H₁₂⁻), which act as strong reducing agents .
Oxidation Reactions
Oxidation pathways depend on the catalyst and conditions:
| Oxidizing Agent | Product | Key Application |
|---|---|---|
| O₂, V₂O₅ | Phthalic anhydride derivatives | Industrial synthesis of polymer precursors |
| KMnO₄ (acidic) | Dicarboxylic acids | Functionalization for bioactivity studies |
The methanocyclobuta bridge directs oxidation to specific carbons, avoiding random bond cleavage.
Synthetic Modifications for Bioactive Derivatives
The compound serves as a scaffold for synthesizing steroidal hybrids with pharmacological properties:
Example Reaction:
Reactants:
-
3,8-Methanocyclobuta(b)naphthalene derivative
-
1-Phenyl-2-propyn-ol
-
CuCl₂ (anhydrous), MeOH (reflux)
Product:
Bis-steroid-methanocyclobuta-naphthalene-dione (C₃₃H₃₈O₆)
Mechanism:
Copper-catalyzed [2+2] cycloaddition followed by keto-enol tautomerization .
Biological Relevance:
Derivatives exhibit cardioprotective effects in ischemia-reperfusion injury models, outperforming control compounds like milrinone .
Theoretical and Mechanistic Insights
-
Ionization Energy: Vertical ionization energy measured at 8.42 ± 0.05 eV via photoelectron spectroscopy .
-
Thermodynamic Stability: Strain from the cyclobutane ring lowers activation barriers for ring-opening reactions compared to unconstrained naphthalenes .
This compound’s reactivity is foundational for developing materials with tailored electronic properties and bioactive molecules. Further studies exploring its Diels-Alder reactivity and photochemical behavior are warranted.
Scientific Research Applications
3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-,(2aalpha3beta,8beta,8aalpha)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Physical Properties
Key physical properties of the compound and its analogs are summarized below:
Notes:
- The boiling point of 54483-73-7 (534.67°C) is notably high compared to simpler naphthalene derivatives (e.g., dimethylnaphthalenes), likely due to the rigidity and strain introduced by the methanocyclobutane bridge .
- Fluorinated naphthalene diimides (NDIs), such as CF3-NDI, exhibit superior thermal stability (decomposition >250°C) but lack the strained bicyclic framework of the target compound .
Structural and Electronic Features
A. Methanocyclobutane vs. Substituent Effects
- Strained Bridges: The methanocyclobutane bridge in 54483-73-7 introduces significant ring strain, which influences reactivity and stability. In contrast, dimethylnaphthalenes (e.g., 1,2- and 1,4-isomers) lack such strain, resulting in lower boiling points and greater conformational flexibility .
- Electronic Properties: Core-chlorinated NDIs (e.g., CF3-NDI) are electron-deficient due to fluorinated side chains and chlorine substitution, enhancing air stability and semiconducting behavior .
B. Stereochemical Considerations
The stereodescriptors (2aα,3β,8β,8aα) define the spatial arrangement of the methano bridge and hydrogen atoms. This configuration is critical for avoiding steric clashes and stabilizing the molecule. Similar stereochemical precision is observed in hexahydro-naphthalene derivatives described in pharmacopeial compounds (e.g., sodium hexahydro-naphthaleneheptanoate), where stereochemistry dictates biological activity .
Stability and Reactivity
- Thermal Stability : The high boiling point of 54483-73-7 suggests resilience to thermal degradation, though it may be less stable than fluorinated NDIs, which resist oxidation due to strong C-F bonds .
- Chemical Reactivity : The strained cyclobutane ring in 54483-73-7 is prone to ring-opening reactions, as demonstrated in Birch et al.’s work with dihalocarbene adducts . In contrast, dimethylnaphthalenes undergo electrophilic substitution (e.g., nitration, sulfonation) at positions dictated by substituent effects .
Biological Activity
3,8-Methanocyclobuta(b)naphthalene is a complex bicyclic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on anticancer properties, toxicity profiles, and its mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C13H14
- Molecular Weight : 170.25 g/mol
- CAS Registry Number : 67145-41-9
- IUPAC Name : 3,8-Methanocyclobuta(b)naphthalene, 1,2,2a,3,8,8a-hexahydro-(2aα3β,8β,8aα)-
The compound features a unique structure that may contribute to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance:
- A study synthesized various naphthalene-substituted compounds and evaluated their anticancer activities. One notable compound demonstrated significant cytotoxic effects against the MDA-MB-231 breast cancer cell line by inducing cell cycle arrest and apoptosis at concentrations as low as 1 μM .
- The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle phases, particularly affecting the G1 and S phases .
Case Study: Naphthalene Derivatives in Cancer Research
A systematic review identified several naphthalene derivatives with promising anticancer activity. The results indicated that modifications in the naphthalene structure could enhance pharmacological properties while reducing toxicity .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 6a | MDA-MB-231 | 1.0 | Apoptosis induction |
| Compound 8c | MDA-MB-231 | 1.5 | Cell cycle arrest |
Toxicity Profile
Toxicological assessments have been conducted to evaluate the safety profile of naphthalene compounds:
- Epidemiological studies suggest that naphthalene exposure may be linked to both cancer and non-cancer health effects; however, most evidence is derived from animal studies .
- Animal studies have shown minimal damage to nasal tissues following exposure to naphthalene vapors at high concentrations. Notably, significant effects were observed in the olfactory epithelium but no systemic toxicity was reported at lower doses .
The biological activity of 3,8-Methanocyclobuta(b)naphthalene can be attributed to several mechanisms:
- Cell Cycle Modulation : The compound affects cell cycle progression by inducing G1 phase arrest and promoting S phase entry in cancer cells .
- Apoptotic Pathways : It triggers apoptosis through caspase activation pathways, leading to increased cell death in malignant cells .
- Calcium Channel Activation : Some derivatives have shown potential in modulating calcium channels which may influence cardiac functions and ischemia/reperfusion injury outcomes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,8-Methanocyclobuta(b)naphthalene derivatives, and how can reaction conditions be optimized?
- Methodology : Utilize cycloaddition or annulation strategies inspired by naphthalene derivative synthesis. For example, a propargyl bromide coupling method (as in ) can be adapted by introducing a methano bridge via Diels-Alder reactions. Optimize reaction parameters (solvent, temperature, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor progress via TLC with hexane:ethyl acetate (9:1) and confirm purity via HPLC or GC-MS .
Q. How can the stereochemistry of the methano bridge and cyclohexene rings be experimentally validated?
- Methodology : Employ X-ray crystallography for definitive stereochemical assignment. Alternatively, use NOESY NMR to analyze spatial proximity of hydrogens in the methano bridge (e.g., 2aα and 8aα positions). Compare experimental NMR shifts with density functional theory (DFT)-calculated values for validation .
Q. What toxicological screening protocols are applicable to assess environmental or biological risks of this compound?
- Methodology : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna or zebrafish assays). For metabolic profiling, use in vitro microsomal studies (human/rat liver S9 fractions) to identify phase I/II metabolites via LC-HRMS. Cross-reference findings with naphthalene toxicity databases (e.g., EPA frameworks in ) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity trends across stereoisomers?
- Methodology : Perform molecular dynamics (MD) simulations to compare transition-state energies of stereoisomers during methano bridge formation. Use COMSOL Multiphysics ( ) to model steric effects and electronic environments. Validate predictions via kinetic isotope effect (KIE) studies or substituent-directed reactivity assays .
Q. What strategies mitigate challenges in isolating enantiopure forms of this compound?
- Methodology : Apply chiral stationary phase chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation. Alternatively, design asymmetric catalytic routes using chiral ligands (e.g., BINOL-derived catalysts) to favor one enantiomer during synthesis. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Q. How do structural modifications (e.g., halogenation) alter the compound’s photophysical properties?
- Methodology : Synthesize halogenated derivatives via electrophilic substitution (e.g., Cl/Br using FeCl₃ or AlCl₃). Characterize UV-Vis absorption/emission spectra and compare with time-dependent DFT (TD-DFT) calculations. Correlate substituent effects (e.g., electron-withdrawing groups) with quantum yield and Stokes shift .
Methodological Frameworks for Data Interpretation
Q. How can researchers reconcile discrepancies in toxicity data across in vitro and in vivo studies?
- Methodology : Conduct systematic reviews ( ) to identify confounding variables (e.g., metabolic activation pathways). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro dosimetry to in vivo scenarios. Validate with interspecies comparative genomics (e.g., CYP450 isoform activity) .
Q. What theoretical frameworks guide the study of this compound’s environmental persistence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
